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Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5), also known as DL-APV, is a well-established

and widely used pharmacological tool in neuroscience research.[1][2] It functions as a

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate

recognition site.[2][3][4][5] This action selectively blocks the influx of ions, particularly Ca2+,

through the NMDA receptor channel, which is crucial for the induction of many forms of

synaptic plasticity.[5][6][7]

DL-AP5 is a racemic mixture of D-AP5 and L-AP5. The D-isomer, D-AP5, is the more

biologically active form, exhibiting approximately 52-fold higher potency than the L-isomer.[4][8]

Due to its potent and selective blockade of NMDA receptors, DL-AP5 is an invaluable tool for

elucidating the role of these receptors in various physiological and pathological processes,

including learning and memory, neuronal development, and excitotoxicity.[5][6] These

application notes provide detailed protocols for the use of DL-AP5 in studying synaptic

transmission and plasticity.

Data Presentation
Physicochemical Properties and Solubility
The following table summarizes the key properties of DL-AP5 and its sodium salt, which offers

enhanced solubility in aqueous solutions.
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Property DL-AP5 DL-AP5 Sodium Salt

Alternative Names
DL-APV, DL-2-Amino-5-

phosphonovaleric acid
DL-APV sodium salt

Molecular Formula C₅H₁₂NO₅P C₅H₁₁NNaO₅P

Molecular Weight 197.13 g/mol [4] 219.11 g/mol

Appearance Crystalline solid[2] Solid

Purity ≥95-99%[2][4] >99%[9]

Solubility

Soluble to 10 mM in water[4],

~10 mg/mL in PBS (pH 7.2)[2],

and to 100 mM in 1eq.

NaOH[4]

Soluble to 100 mM in water

Storage
Store at -20°C for long-term

stability (≥4 years)[2]

Desiccate at room temperature

or +4°C[9]

Recommended Working Concentrations
The optimal concentration of DL-AP5 can vary depending on the preparation and experimental

goals. The following table provides a range of commonly used concentrations from published

studies. It is always recommended to perform a dose-response curve to determine the optimal

concentration for your specific experimental setup.
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Application
Recommended
Concentration

Tissue/Cell Type Notes

Inhibition of NMDA

Receptor-Mediated

EPSCs

20-100 µM[4][10]

Mouse cortical

neurons, Rat

amygdala neurons

50 µM is often

sufficient for complete

blockade of NMDA

currents.[3][10] Full

receptor antagonism

is typically achieved at

50 µM.[3]

Blockade of Long-

Term Potentiation

(LTP)

20-100 µM[11][12][13]
Rat hippocampal

slices

The concentration

required may depend

on the induction

protocol and the

specific synaptic

pathway being

studied.

Blockade of Long-

Term Depression

(LTD)

50-100 µM[11][13]
Rat/Mouse

hippocampal slices

Higher concentrations

may be required

compared to LTP

blockade in some

preparations.

In Vivo Studies

(Intracerebroventricula

r)

5-10 nmol Rats

Causes a dose-

dependent increase in

food consumption.[1]

In Vivo Studies (Intra-

hippocampal)

0-50 mM (via osmotic

minipumps)
Rats

Impairs spatial

learning in a dose-

dependent manner.

[11]

Experimental Protocols
Protocol 1: Preparation of DL-AP5 Stock Solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.tocris.com/products/dl-ap5_0105
https://www.researchgate.net/figure/Effects-of-AP5-on-NMDA-receptormediated-excitatory-postsynaptic-currents-EPSCs-and_fig7_236603144
https://hellobio.com/dlap5.html
https://www.researchgate.net/figure/Effects-of-AP5-on-NMDA-receptormediated-excitatory-postsynaptic-currents-EPSCs-and_fig7_236603144
https://hellobio.com/dlap5.html
https://www.apexbt.com/d-ap5.html
https://www.researchgate.net/figure/NMDA-receptor-antagonist-DL-AP5-blocks-hippocampal-CA1-LTP-DL-AP5-20M-completely_fig2_339885376
https://www.researchgate.net/figure/Dose-responses-for-LTP-and-LTD-induction-of-the-NMDA-receptor-antagonists-PPDA-D-AP5_fig1_12491288
https://www.apexbt.com/d-ap5.html
https://www.researchgate.net/figure/Dose-responses-for-LTP-and-LTD-induction-of-the-NMDA-receptor-antagonists-PPDA-D-AP5_fig1_12491288
https://www.medchemexpress.com/dl-ap5.html
https://www.apexbt.com/d-ap5.html
https://www.benchchem.com/product/b1666063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the preparation of a 10 mM stock solution of DL-AP5, which is a

common starting concentration for subsequent dilutions.

Materials:

DL-AP5 powder (e.g., Tocris, Hello Bio, MedChemExpress)

Sterile, high-purity water (e.g., Milli-Q or equivalent)

Vortex mixer

Sterile microcentrifuge tubes

0.22 µm syringe filter (optional, for sterile applications)

Procedure:

Calculate the required mass of DL-AP5 powder to prepare the desired volume of a 10 mM

stock solution using its molecular weight (197.13 g/mol ). For example, for 1 mL of a 10 mM

solution, weigh out 0.1971 mg of DL-AP5.

Add the appropriate volume of high-purity water to the vial containing the DL-AP5 powder.

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to

37°C or sonication can aid in dissolution if needed.[11]

For cell culture or other sterile applications, it is recommended to filter the stock solution

through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[1]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid

long-term storage of aqueous solutions.[2]

Protocol 2: Investigating NMDA Receptor-Mediated
EPSCs in Brain Slices
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This protocol outlines a whole-cell voltage-clamp experiment to isolate and record NMDA

receptor-mediated excitatory postsynaptic currents (EPSCs) and demonstrate their blockade by

DL-AP5.[3]

Materials:

Acute brain slices (e.g., mouse prelimbic cortex or rat hippocampus)

Artificial cerebrospinal fluid (aCSF)

Carbogen gas (95% O₂, 5% CO₂)

Patch-clamp electrophysiology setup

Glass recording pipettes (3-5 MΩ)

Internal solution for voltage-clamp recordings

Stimulating electrode

DL-AP5 stock solution (10 mM)

Antagonists for AMPA and GABA-A receptors (e.g., CNQX/DNQX and Gabazine/Picrotoxin)

Procedure:

Prepare acute brain slices according to standard laboratory procedures and allow them to

recover in carbogenated aCSF for at least 1 hour.

Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.

Establish a whole-cell voltage-clamp recording from a neuron of interest (e.g., a layer V

pyramidal neuron).

To isolate NMDA receptor currents, add AMPA receptor (e.g., 10 µM CNQX) and GABA-A

receptor (e.g., 10 µM Gabazine) antagonists to the perfusion aCSF.
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Hold the neuron at a depolarized potential of +40 mV to relieve the voltage-dependent

magnesium (Mg²⁺) block of the NMDA receptor channel.[3]

Position a stimulating electrode (e.g., in layers II/III to stimulate afferents to layer V neurons)

and deliver a single square pulse (e.g., 150 µs) every 10 seconds to evoke synaptic

responses.[3]

Adjust the stimulus intensity to elicit a stable and reliable NMDA receptor-mediated EPSC.

Record a stable baseline of evoked NMDA EPSCs for at least 5-10 minutes.

Bath apply DL-AP5 at the desired concentration (e.g., 50 µM) by adding it to the perfusion

aCSF.

Continue to stimulate and record the evoked currents until the NMDA EPSC is completely

abolished, demonstrating the effective blockade by DL-AP5.[3]

Wash out the DL-AP5 by perfusing with antagonist-containing aCSF and observe any

recovery of the NMDA EPSC.

Protocol 3: Studying NMDA Receptor-Dependent Long-
Term Potentiation (LTP)
This protocol provides a general framework for inducing LTP at Schaffer collateral-CA1

synapses in hippocampal slices and using DL-AP5 to confirm its NMDA receptor dependence.

Materials:

Acute hippocampal slices

aCSF

Carbogen gas

Field potential or patch-clamp electrophysiology setup

Stimulating electrode
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Recording electrode

DL-AP5 stock solution (10 mM)

Procedure:

Prepare and recover acute hippocampal slices as described in Protocol 2.

Place a slice in the recording chamber and position a stimulating electrode in the Schaffer

collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to

record field excitatory postsynaptic potentials (fEPSPs).

Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs.

Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal

amplitude.

Record a stable baseline of fEPSPs for at least 20-30 minutes.

To test the role of NMDA receptors, pre-incubate a separate set of slices with DL-AP5 (e.g.,

50 µM) in the aCSF for at least 20 minutes prior to LTP induction.

Induce LTP using a high-frequency stimulation (HFS) protocol, such as a theta-burst

stimulation (TBS) or multiple trains of 100 Hz for 1 second.

Following the HFS, resume low-frequency test pulses and record the fEPSPs for at least 60

minutes.

In control slices (without DL-AP5), a successful LTP induction will be observed as a

sustained increase in the fEPSP slope.

In slices pre-treated with DL-AP5, the induction of LTP should be blocked, demonstrating

that this form of synaptic plasticity is NMDA receptor-dependent.[7][12]

Visualizations
Mechanism of Action of DL-AP5
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Caption: Mechanism of DL-AP5 as a competitive antagonist at the NMDA receptor.
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Caption: Typical workflow for an electrophysiology experiment using DL-AP5.
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Caption: Role of NMDA receptors in LTP and its blockade by DL-AP5.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1666063?utm_src=pdf-body
https://www.benchchem.com/product/b1666063?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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